4-iodo-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a benzoyl group attached to a phenyl ring, an iodine atom at the 4-position of a pyrazole ring, and a carboxamide group at the 3-position. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the addition of the carboxamide group under specific reaction conditions, such as using appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the iodine position .
Scientific Research Applications
N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug development for various diseases.
Industry: The compound’s unique structure allows it to be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N-(2-benzoylphenyl)acetamide, N-(2-benzoylphenyl)oxalamate, and N1,N2-bis(2-benzoylphenyl)oxalamide. These compounds share structural similarities but differ in their functional groups and positions .
Uniqueness
N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the iodine atom and the pyrazole ring, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12IN3O2 |
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Molecular Weight |
417.20 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12IN3O2/c18-13-10-19-21-15(13)17(23)20-14-9-5-4-8-12(14)16(22)11-6-2-1-3-7-11/h1-10H,(H,19,21)(H,20,23) |
InChI Key |
IISGZRXGKDOTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=NN3)I |
Origin of Product |
United States |
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